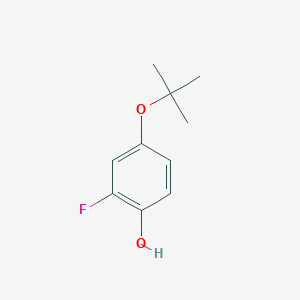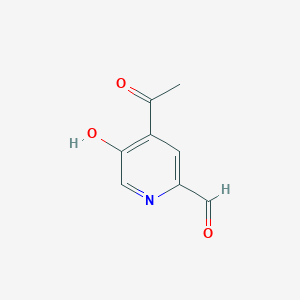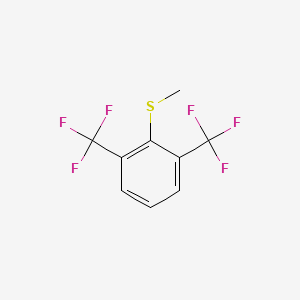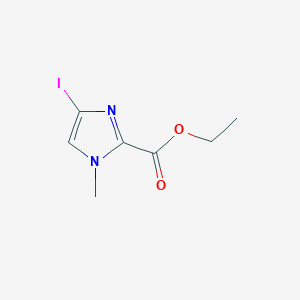
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-methyl group, and a trifluoromethyl group attached to the phenyl ring. This compound is used in peptide synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid.
Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Purification: The final product is purified using techniques such as chromatography to obtain (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe in high purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Serves as a building block for the development of bioactive peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The trifluoromethyl group enhances the compound’s stability and bioactivity by influencing its electronic properties and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-methylglutamate: Another amino acid derivative with a similar structure but lacking the trifluoromethyl group.
(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: A precursor used in the synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe.
Uniqueness
The presence of the trifluoromethyl group in (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe distinguishes it from other similar compounds. This group enhances the compound’s stability, bioactivity, and overall chemical properties, making it a valuable tool in peptide synthesis and various research applications.
Propiedades
Fórmula molecular |
C26H25NO4 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16-11-13-18(14-12-16)17(2)24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,17,23-24H,15H2,1-2H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1 |
Clave InChI |
GDEPOIOGYIIIMC-OSPHWJPCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)

